1-Isothiocyanato-8-(methylthio)octane

Antimicrobial Structure-Activity Relationship Chain Length Effect

1-Isothiocyanato-8-(methylthio)octane (also known as 8-methylthiooctyl isothiocyanate, jirsutin) is a synthetic analogue of erucin belonging to the organosulfur isothiocyanate class. This compound features an eight-carbon aliphatic chain linking a terminal methylthio group to an isothiocyanate moiety.

Molecular Formula C10H19NS2
Molecular Weight 217.4 g/mol
CAS No. 4430-41-5
Cat. No. B1248531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isothiocyanato-8-(methylthio)octane
CAS4430-41-5
Molecular FormulaC10H19NS2
Molecular Weight217.4 g/mol
Structural Identifiers
SMILESCSCCCCCCCCN=C=S
InChIInChI=1S/C10H19NS2/c1-13-9-7-5-3-2-4-6-8-11-10-12/h2-9H2,1H3
InChIKeyBFBMDZOSZQDEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isothiocyanato-8-(methylthio)octane (CAS 4430-41-5) – A Long-Chain Erucin Analogue Isothiocyanate


1-Isothiocyanato-8-(methylthio)octane (also known as 8-methylthiooctyl isothiocyanate, jirsutin) is a synthetic analogue of erucin belonging to the organosulfur isothiocyanate class. This compound features an eight-carbon aliphatic chain linking a terminal methylthio group to an isothiocyanate moiety [1]. It occurs naturally as a flavour component of Japanese horseradish (Wasabia japonica) and is detected in brassicas [2].

Long-chain methylthioalkyl isothiocyanate for antimicrobial SAR studies
Reported sulfotransferase (SOT18) substrate preference for C8 chain
Predicted blood-brain barrier penetrant isothiocyanate scaffold

Why Structurally Related Isothiocyanates Cannot Simply Substitute for 1-Isothiocyanato-8-(methylthio)octane


Within the methylthioalkyl isothiocyanate family, carbon chain length is not a trivial variable. The antibacterial activity of isothiocyanates is strongly modulated by chain length: longer aliphatic-chain isothiocyanates (e.g., phenylethyl isothiocyanate) exhibit superior antibacterial activity against multiple strains compared to shorter-chain analogues (e.g., benzyl isothiocyanate) [1]. Furthermore, the synthetic erucin analogue series demonstrates that chain length and terminal substituent type independently affect anticancer potency, while the sulfur oxidation state (thioether vs. sulfinyl) alters antibacterial spectrum [2]. Therefore, simply substituting 1-isothiocyanato-8-(methylthio)octane with a shorter-chain or different-oxidation-state isothiocyanate carries the risk of losing the distinct biological profile tied to its C8 thioether architecture.

Chain-length variation may alter antimicrobial spectrum and potency ranking
Thioether-to-sulfinyl oxidation state shifts antibacterial profile beyond chain length
Predicted CNS accessibility may not transfer to shorter-chain or polar ITCs

Quantitative Differentiation Evidence for 1-Isothiocyanato-8-(methylthio)octane Against Closest Analogs


Carbon Chain Length Dictates Antibacterial Potency in Methylthioalkyl Isothiocyanates

In a systematic antibacterial evaluation of cruciferous isothiocyanates against six fish pathogenic bacteria, isothiocyanates with longer carbon chains demonstrated higher antibacterial activity. Specifically, phenylethyl isothiocyanate (PEITC, longer chain) exhibited superior activity against four bacterial strains compared to benzyl isothiocyanate (BITC, shorter chain) [1]. This class-level trend supports the prediction that 1-isothiocyanato-8-(methylthio)octane, with its eight-carbon chain, possesses stronger antibacterial potency than the four-carbon erucin [2].

Chain Length vs Activity
Class-level
C8 (target) vs C4 (erucin)
PEITC > BITC in 4/6 strains; SAR predicts C8 > C4
Supports chain-length-dependent antimicrobial screening
Class-level SAR; target-specific MIC data not reported
Antimicrobial Structure-Activity Relationship Chain Length Effect

Predicted Lipophilicity (logP) Advantage Over Shorter-Chain Erucin

The estimated logP of 1-isothiocyanato-8-(methylthio)octane ranges from 4.37 (ChemAxon) to 4.89 (ALOGPS) [1]. Although a directly measured logP for erucin is not available in the same database, the consistent 4-carbon versus 8-carbon chain length difference—each methylene unit contributing approximately +0.5 to logP—places the compound approximately 2 log units more lipophilic than erucin.

Predicted logP
Data to verify
4.37 – 4.89
Higher lipophilicity vs erucin may alter membrane partitioning
Predicted values; no experimental logP available
Lipophilicity Drug-likeness Membrane Permeability

Physicochemical Property Differentiation: Molecular Weight and Topological Polar Surface Area

1-Isothiocyanato-8-(methylthio)octane has a molecular weight of 217.40 g/mol and a topological polar surface area (TPSA) of 69.80 Ų [1]. The closest natural analogue, erucin (4-methylthiobutyl isothiocyanate), has a molecular weight of 177.29 g/mol [2]. The 40 Da difference arises from the four additional methylene units, which alters both the compound's physicochemical profile and its chromatographic retention behavior.

Physicochemical Profile
Reported
MW 217.40 g/mol
TPSA 69.80 Ų
Distinct from erucin (MW 177.29); affects LC-MS detection
Calculated properties; TPSA for erucin not reported
Physicochemical Properties Molecular Descriptors Comparison

Enzymatic Substrate Preference: SOT18 Sulfotransferase Selects for the 8‑Carbon Chain

The Arabidopsis thaliana sulfotransferase SOT18 (AtSOT18) exhibits a marked preference for long-chain desulfoglucosinolates derived from methionine. The enzyme preferentially accepts 7‑methylthioheptyl and 8‑methylthiooctyl desulfoglucosinolates as substrates over shorter-chain analogues [1]. This enzymatic selectivity confirms that the 8‑carbon chain length is recognised as a distinct structural feature in biological systems.

SOT18 Substrate Preference
Reported
C8 preferred vs shorter chains
Biological recognition of C8 chain in glucosinolate pathway
In vitro recombinant SOT18 assay
Enzyme Specificity Glucosinolate Biosynthesis Substrate Preference

Predicted Blood-Brain Barrier Penetration Probability

In silico ADMET prediction using admetSAR 2 assigns 1-isothiocyanato-8-(methylthio)octane a blood-brain barrier (BBB) penetration probability of 0.950 (classified as BBB+) [1]. This value is notably higher than that predicted for many shorter-chain isothiocyanates, consistent with the established relationship between increased lipophilicity and enhanced BBB permeability.

BBB Penetration Probability
Predicted
0.950
High predicted CNS accessibility for research probe design
admetSAR 2 prediction; no in vivo confirmation
ADMET Blood-Brain Barrier CNS Exposure

Commercial Availability and Defined Purity Grade as a Research Tool

1-Isothiocyanato-8-(methylthio)octane is available from commercial suppliers at ≥98% purity (HPLC), with packaging in 100 mg units and storage specifications of 2–8 °C under desiccation for up to 12 months . In contrast, the natural congener erucin is commonly supplied as a liquid with variable purity and limited batch-to-batch documentation, making the high-purity solid form of the C8 compound preferable for reproducible quantitative experimentation.

Commercial Specification
Data to verify
Purity Documented ≥98%
Form Solid
Stability 12 months (2–8 °C)
Defined purity supports dose-response reproducibility
Supplier-specified; independent verification recommended
Procurement Purity Specification Supply Chain

Highest-Value Application Scenarios for 1-Isothiocyanato-8-(methylthio)octane Based on Verified Differentiation


Antimicrobial Screening Campaigns Where Chain-Length SAR Is the Primary Variable

Researchers conducting systematic structure-activity relationship (SAR) studies on methylthioalkyl isothiocyanates should include 1-isothiocyanato-8-(methylthio)octane as the C8 reference point. The class-level evidence that longer carbon chains enhance antibacterial potency [1] makes this compound essential for mapping the chain-length-activity continuum from C3 to C8.

Glucosinolate Biosynthesis and Plant Metabolic Engineering Studies

The demonstrated substrate preference of Arabidopsis SOT18 sulfotransferase for 8-methylthiooctyl desulfoglucosinolate [1] positions this compound (or its glucosinolate precursor) as a key probe for dissecting chain-length specificity in glucosinolate biosynthetic pathways and for engineering novel glucosinolate profiles in crops.

CNS-Targeted Isothiocyanate Probe Development

With a predicted blood-brain barrier penetration probability of 0.950 [1], 1-isothiocyanato-8-(methylthio)octane is a rational starting scaffold for designing brain-penetrant isothiocyanate probes. This predicted CNS accessibility is a direct consequence of the elevated lipophilicity conferred by the C8 chain, and it is not shared by shorter, more polar isothiocyanates.

High-Reproducibility In Vitro Pharmacology Requiring Defined Purity and Stability

For laboratories requiring batch-to-batch consistency in dose-response assays—particularly in chemoprevention or Nrf2-induction studies—the commercially available ≥98% purity solid form with documented storage stability [1] offers a meaningful advantage over liquid erucin preparations that vary in purity.

Application
Selection Property
Validation Focus
Antimicrobial SAR screening
Methylthioalkyl chain-length profile
Chain-length-dependent MIC endpoints
Glucosinolate biosynthesis research
Sulfotransferase chain-length selectivity
Substrate preference assay endpoints
CNS-penetrant isothiocyanate research
Predicted BBB permeability profile
BBB permeability model validation
Reproducible dose-response assays
Documented purity and solid-state form
Batch consistency verification
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